a]pyrimidin-4(5H)-yl)ethanone
Description
1-(2-(Phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone (referred to as compound 9a or VU0462807) is a bicyclic pyrimidinone derivative with a 5,6-fused pyrazolo-pyrimidinone core. This compound functions as a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGlu5), demonstrating superior solubility and efficacy in preclinical models such as the acute amphetamine-induced hyperlocomotion (AHL) rat model . Its structure features a phenoxymethyl substituent at the 2-position of the pyrimidinone ring and an ethanone group at the 4-position, which are critical for receptor interaction and pharmacokinetic optimization .
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[2-(phenoxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C15H17N3O2/c1-12(19)17-8-5-9-18-15(17)10-13(16-18)11-20-14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3 |
InChI Key |
RVWOJJBVBVIEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN2C1=CC(=N2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with acetylating agents. For example, the reaction of 4-aminopyrimidine with acetic anhydride under reflux conditions can yield 1-(pyrimidin-4-yl)ethanone . Another method involves the cyclization of appropriate precursors, such as the condensation of 4-aminopyrimidine with acetyl chloride .
Industrial Production Methods: Industrial production of 1-(pyrimidin-4-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Pyrimidine alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidinone Derivatives
Key Observations :
- The phenoxymethyl group in compound 9a enhances solubility and bioavailability compared to bulkier substituents like dichlorobenzyl in other analogues .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Compound 9a exhibits superior aqueous solubility (>100 µM) compared to analogues with hydrophobic substituents (e.g., thioxo or aminothiazolyl groups) .
- Lower LogP values (e.g., 1.5 for pyrano-pyrimidinone) correlate with reduced membrane permeability, highlighting the balance required for CNS-targeting agents like compound 9a .
Table 3: Comparative Pharmacological Profiles
Key Insights :
- Compound 9a’s mGlu5 PAM activity (EC50 = 120 nM) is distinct from antimicrobial or anticancer mechanisms seen in other pyrimidinones .
- The phenoxymethyl and ethanone groups in compound 9a are critical for CNS penetration and receptor binding, whereas quinazoline-containing analogues () prioritize kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
